Sorbitan laurate

Description

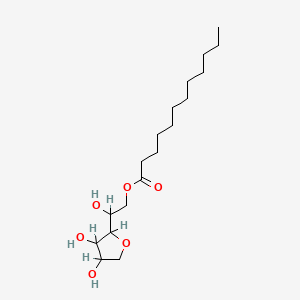

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZFANDGMFTDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324260 | |

| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] | |

| Record name | Sorbitan monolaurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16287-68-6, 5959-89-7, 1338-39-2 | |

| Record name | NSC406169 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucitol, 1,4-anhydro-, 6-dodecanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Anhydro-1-O-dodecanoylhexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-anhydro-D-glucitol 6-dodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sorbitan laurate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029885 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sorbitan Laurate from Sorbitol and Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbitan laurate, a nonionic surfactant and emulsifier, is a key excipient in the pharmaceutical, cosmetic, and food industries. Its synthesis via the esterification of sorbitol and lauric acid is a critical process that dictates the final product's quality and performance. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and key analytical characterization methods. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and manufacturing of products containing this compound.

Introduction

This compound is a mixture of partial esters of lauric acid with sorbitol and its anhydrides, primarily sorbitan.[1] It is produced through the esterification of sorbitol, a sugar alcohol, with lauric acid, a saturated fatty acid.[2] The synthesis process typically involves two key chemical transformations: the intramolecular dehydration of sorbitol to form sorbitan and the subsequent esterification of sorbitan with lauric acid.[3] The resulting product is a complex mixture of various sorbitan esters, with the monolaurate being a primary component. The ratio of these components and the overall purity of the product are highly dependent on the reaction conditions and the synthetic route employed.

This guide will delve into the intricacies of this compound synthesis, covering both one-step and two-step methodologies. It will provide a detailed experimental protocol, summarize critical quantitative data in tabular format for easy comparison, and present visual diagrams of the chemical pathways and experimental workflows.

Chemical Synthesis Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a one-step direct esterification and a two-step process involving the initial dehydration of sorbitol.

Two-Step Synthesis: Dehydration Followed by Esterification

The more common and often preferred method for producing sorbitan esters with lower color impurities is a two-step process.[4]

Step 1: Acid-Catalyzed Dehydration of Sorbitol to Sorbitan

In the first step, sorbitol is heated in the presence of an acid catalyst to induce intramolecular dehydration, yielding a mixture of cyclic ethers known as sorbitan. The primary product is 1,4-sorbitan. This reaction is typically carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards the formation of sorbitan.

Step 2: Base-Catalyzed Esterification of Sorbitan with Lauric Acid

The resulting sorbitan mixture is then reacted with lauric acid in the presence of an alkaline catalyst to form this compound. This esterification reaction is generally performed at elevated temperatures, typically between 180°C and 215°C.[4]

dot

Caption: Two-step synthesis pathway of this compound.

One-Step Direct Esterification

A one-step process involves the simultaneous dehydration of sorbitol and esterification with lauric acid in a single reaction vessel. This method can be catalyzed by either an acid or a base, or a combination of both. While seemingly more straightforward, controlling the reaction to achieve the desired product composition and minimize colored byproducts can be more challenging. Reaction temperatures for the one-step process can range from 180°C to 260°C.[5]

Quantitative Data on Reaction Parameters and Product Specifications

The following tables summarize key quantitative data gathered from various sources regarding the synthesis of sorbitan esters and the typical specifications for this compound.

Table 1: Typical Reaction Conditions for Sorbitan Ester Synthesis

| Parameter | Two-Step Process (Esterification) | One-Step Process | Reference(s) |

| Temperature | 180°C - 215°C | 180°C - 260°C | [4][5] |

| Catalyst (Dehydration) | Acid (e.g., p-toluenesulfonic acid) | Not Applicable | [4] |

| Catalyst (Esterification) | Alkaline (e.g., NaOH, not exceeding ~1% by product weight) | Basic (e.g., NaOH) or Acidic | [4] |

| Molar Ratio (Fatty Acid:Sorbitol) | ~1.1 for monolaurate | Varies | [4] |

| Atmosphere | Inert (e.g., Nitrogen) | Inert (e.g., Nitrogen) | [4] |

Table 2: Typical Product Specifications for Sorbitan Monolaurate

| Parameter | Specification Range | Unit | Reference(s) |

| Acid Value | ≤ 7 | mg KOH/g | [1] |

| Hydroxyl Value | 330 - 358 | mg KOH/g | [1] |

| Saponification Value | 155 - 170 | mg KOH/g | [1] |

| Water Content | ≤ 2 | % | [1] |

| Fatty Acid Content | 56 - 68 | % | [1] |

| Polyol Content | 36 - 49 | % | [1] |

Detailed Experimental Protocols

The following section provides a representative experimental protocol for the synthesis and purification of this compound, based on a two-step process. This protocol is a composite of information from multiple sources and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment

-

Reactants: D-Sorbitol, Lauric Acid

-

Catalysts: p-Toluenesulfonic acid (for dehydration), Sodium hydroxide (for esterification)

-

Neutralizing Agent: Phosphoric acid

-

Solvents: Ethanol, Petroleum ether

-

Equipment: Round-bottom flask, heating mantle with magnetic stirrer, condenser, vacuum source, separatory funnel, rotary evaporator, standard laboratory glassware.

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Chemical Structure and Properties of Sorbitan Monolaurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan monolaurate, a non-ionic surfactant, is a complex mixture of partial esters derived from the fatty acid lauric acid and sorbitol-derived hexitol anhydrides, including sorbitan and isosorbide. Commonly known by the trade name Span® 20, it is a versatile excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and penetration-enhancing properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods for Sorbitan monolaurate, with a focus on its applications in drug development.

Chemical Structure and Identification

Sorbitan monolaurate is not a single chemical entity but rather a mixture of related compounds. The primary components are esters of lauric acid with sorbitan and isosorbide, which are cyclic ethers formed from the dehydration of sorbitol. The esterification can occur at different hydroxyl positions on the sorbitan ring, leading to a variety of isomers.

Systematic IUPAC Name: [(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate[3]

CAS Number: 1338-39-2[3]

Molecular Formula: C₁₈H₃₄O₆[1]

Molecular Weight: 346.46 g/mol [1]

Synonyms: Span® 20, Sorbitan laurate, Arlacel 20, Glycomul L[2][4]

Physicochemical Properties

The physicochemical properties of Sorbitan monolaurate are crucial for its functionality in various applications. These properties can vary slightly depending on the specific composition of the commercial product.

| Property | Value | Conditions |

| Physical State | Yellow to amber, oily, viscous liquid or soft paste | Room Temperature |

| Melting Point | 16 °C | |

| Boiling Point | >100 °C | |

| Density | 1.032 g/cm³ | 25 °C |

| Refractive Index | 1.474 | 20 °C |

| Viscosity | ~4250 mPa·s | 25 °C |

| Flash Point | >149 °C | |

| HLB Value | 8.6 | |

| Acid Value | ≤ 7 mg KOH/g | |

| Saponification Value | 158 - 170 mg KOH/g | |

| Hydroxyl Value | 330 - 358 mg KOH/g | |

| Iodine Value | ≤ 10 g I₂/100g | |

| Peroxide Value | ≤ 5 meq/kg | |

| Solubility | Insoluble in water; Soluble in ethanol, methanol, mineral oil, and vegetable oils. |

Synthesis of Sorbitan Monolaurate

The industrial synthesis of Sorbitan monolaurate is a two-step process involving the dehydration of sorbitol to sorbitan, followed by the esterification of sorbitan with lauric acid.

Experimental Protocol: Laboratory-Scale Synthesis

Step 1: Dehydration of Sorbitol to Sorbitan

-

In a round-bottom flask equipped with a distillation apparatus and a mechanical stirrer, add D-sorbitol.

-

Add an acid catalyst, such as p-toluenesulfonic acid (approximately 0.5% by weight of sorbitol).

-

Heat the mixture under vacuum to a temperature of 120-150 °C.

-

Water will be eliminated and collected in the distillation receiver. The reaction is monitored by the amount of water collected.

-

Once the theoretical amount of water for the formation of sorbitan has been collected, the reaction is stopped.

-

The resulting crude sorbitan is a mixture of 1,4-sorbitan, 3,6-sorbitan (isosorbide), and other anhydro sorbitols.

Step 2: Esterification of Sorbitan with Lauric Acid

-

To the crude sorbitan from the previous step, add lauric acid in a molar ratio of approximately 1:1.

-

Add an alkaline catalyst, such as sodium hydroxide (approximately 0.1% by weight of the reactants).

-

Heat the mixture to 200-250 °C under a nitrogen atmosphere with continuous stirring.

-

Water is formed during the esterification and is removed by distillation, driving the reaction to completion.

-

The reaction is monitored by measuring the acid value of the mixture, which decreases as the lauric acid is consumed.

-

Once the desired acid value is reached, the reaction is cooled, and the crude Sorbitan monolaurate is purified, typically by filtration to remove the catalyst.

Analytical Methods and Characterization

A variety of analytical techniques are employed to characterize Sorbitan monolaurate and determine its physicochemical properties.

Experimental Protocols

1. Determination of Hydrophilic-Lipophilic Balance (HLB) Value: The HLB value of Sorbitan monolaurate is typically calculated using Griffin's method for non-ionic surfactants: HLB = 20 * (Mh / M) Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the sorbitan head group).

-

M is the molecular mass of the whole molecule.

2. Determination of Acid Value:

-

Accurately weigh a known amount of the Sorbitan monolaurate sample into a flask.

-

Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol and diethyl ether).

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol until a persistent pink color is observed.

-

The acid value is calculated as the milligrams of KOH required to neutralize one gram of the sample.

3. Determination of Saponification Value:

-

Accurately weigh a known amount of the Sorbitan monolaurate sample into a round-bottom flask.

-

Add a known excess of alcoholic potassium hydroxide solution.

-

Reflux the mixture for a specified period (e.g., 30-60 minutes) to ensure complete saponification of the esters.

-

After cooling, titrate the excess (unreacted) potassium hydroxide with a standardized solution of hydrochloric acid (HCl) using phenolphthalein as an indicator.

-

A blank titration is performed without the sample.

-

The saponification value is calculated from the difference between the blank and sample titrations, representing the milligrams of KOH required to saponify one gram of the sample.

4. Determination of Hydroxyl Value:

-

A known weight of the Sorbitan monolaurate sample is acetylated using a known excess of acetic anhydride in pyridine. This reaction converts the hydroxyl groups to acetyl groups.

-

The excess acetic anhydride is then hydrolyzed to acetic acid by adding water.

-

The resulting acetic acid is titrated with a standardized solution of potassium hydroxide.

-

A blank determination is carried out under the same conditions without the sample.

-

The hydroxyl value is calculated from the difference in the titration volumes between the blank and the sample, representing the milligrams of KOH equivalent to the hydroxyl content of one gram of the sample.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and quality control of Sorbitan monolaurate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Sorbitan monolaurate exhibits characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ corresponds to the O-H stretching of the hydroxyl groups. A strong band around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-O stretching of the ester and ether linkages appears in the fingerprint region between 1000 and 1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows signals for the long alkyl chain of the laurate moiety, typically in the region of 0.8-2.5 ppm. The protons on the sorbitan ring and the ester linkage appear in the more downfield region, generally between 3.5 and 5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbon of the ester group resonates around 170-175 ppm. The carbons of the sorbitan ring appear in the range of 60-85 ppm, while the carbons of the laurate alkyl chain are observed in the upfield region of 14-40 ppm.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the different components in the Sorbitan monolaurate mixture and to aid in their structural identification. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques used for this purpose.

Applications in Drug Development

Sorbitan monolaurate is a widely used excipient in various pharmaceutical dosage forms due to its favorable safety profile and versatile properties.

Emulsifier and Stabilizer

With an HLB value of 8.6, Sorbitan monolaurate is an effective oil-in-water (O/W) emulsifier, although it is often used in combination with other surfactants to achieve the desired stability for a particular formulation. It is commonly used in the preparation of creams, lotions, and ointments to emulsify the oil and water phases and prevent their separation. In nanoemulsions and other dispersed systems, it plays a crucial role in stabilizing the droplets and preventing coalescence.

Penetration Enhancer in Topical and Transdermal Drug Delivery

Sorbitan monolaurate has been shown to act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier.

Mechanism of Action as a Penetration Enhancer: The primary mechanism by which Sorbitan monolaurate enhances skin penetration is by disrupting the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules to pass through.

A study on the transdermal delivery of diclofenac diethylamine from matrix patches demonstrated that the inclusion of 0.1% (w/v) Sorbitan monolaurate resulted in a 29% to 30% enhancement in skin permeation.

| Formulation | Drug Permeated (mg) in 24h | Enhancement Ratio |

| PVP:EC (1:2) | 1.936 | - |

| PVP:EC (1:2) with 0.1% Span 20 | 2.498 | 1.29 |

| PVP:EC (1:3) | 3.373 | - |

| PVP:EC (1:3) with 0.1% Span 20 | 3.716 | 1.10 |

| PVP:EC (3:5) | 4.983 | - |

| PVP:EC (3:5) with 0.1% Span 20 | 4.983 | 1.00 |

| Data adapted from a study on diclofenac diethylamine transdermal patches. |

Antimicrobial and Antiviral Activity

Recent research has highlighted the antimicrobial and antiviral properties of monolaurin, a component of Sorbitan monolaurate. The mechanism of action is believed to involve the disruption of the lipid envelopes of certain viruses and the cell membranes of bacteria and other microorganisms.[1] This property makes Sorbitan monolaurate a potentially valuable excipient in formulations where microbial stability is a concern.

Conclusion

Sorbitan monolaurate is a multifaceted and indispensable excipient in modern drug development. Its well-characterized chemical structure and physicochemical properties, combined with its roles as an emulsifier, stabilizer, and penetration enhancer, make it a valuable tool for formulators. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists working with this versatile surfactant. Further research into its biological activities, including its antimicrobial properties and potential immunomodulatory effects, will likely expand its applications in advanced drug delivery systems.

References

- 1. Natural Antimicrobial Effect of Monolaurate de Sorbitane - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]

- 2. nbinno.com [nbinno.com]

- 3. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2475384B1 - New vaccine formulations comprising saponin-containing adjuvants - Google Patents [patents.google.com]

An In-depth Technical Guide to the HLB Value of Sorbitan Laurate and its Significance in Emulsions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value of Sorbitan laurate, its critical role in the formulation of stable emulsions, and detailed experimental protocols for its characterization and application.

Introduction to this compound and the HLB System

This compound, a non-ionic surfactant, is the monoester of lauric acid and hexitol anhydrides derived from sorbitol.[1] It is a viscous, amber-colored liquid widely used as an emulsifier, stabilizer, and wetting agent in the pharmaceutical, cosmetic, and food industries.[2][3]

The emulsifying capacity of a surfactant is quantified by the Hydrophilic-Lipophilic Balance (HLB) system, an empirical scale developed by William C. Griffin.[4] The HLB value indicates the relative balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the surfactant molecule. This value is crucial for selecting the appropriate emulsifier to form a stable emulsion.[4][5]

HLB Value of this compound

This compound has a well-established HLB value of 8.6 .[4][6] This places it in the category of water-in-oil (W/O) emulsifiers, although it is also frequently used as a co-emulsifier in oil-in-water (O/W) emulsions to enhance stability.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| HLB Value | 8.6 | [4][6] |

| Chemical Name | Sorbitan monolaurate | [1] |

| CAS Number | 1338-39-2 | [1] |

| Molecular Formula | C18H34O6 | [1] |

| Appearance | Amber, viscous liquid | [1] |

| Solubility | Soluble in many fatty compositions and solvents; dispersible in water | [1] |

Significance of this compound in Emulsions

The HLB value of 8.6 makes this compound a versatile emulsifier.

-

As a Primary W/O Emulsifier: Its lipophilic nature (lower HLB value) makes it effective at stabilizing emulsions where water droplets are dispersed within a continuous oil phase.[8] These W/O emulsions are often used for protective creams and ointments due to their occlusive properties.[9]

-

As a Co-emulsifier in O/W Emulsions: this compound is frequently paired with a high-HLB emulsifier, such as Polysorbate 20 (HLB 16.7), to create stable oil-in-water emulsions.[1][7] In such blends, this compound resides at the oil-water interface, complementing the high-HLB emulsifier and enhancing the overall stability of the emulsion.[1] This combination is common in lotions, creams, and other cosmetic and pharmaceutical preparations.[7]

The logical relationship for selecting an emulsifier based on the desired emulsion type is illustrated below.

Experimental Protocols

Determination of HLB Value of this compound (Saponification Method)

This method is suitable for esters of fatty acids and polyhydric alcohols.[6] The HLB value is calculated using the formula:

HLB = 20 * (1 - S / A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid (lauric acid).

Materials:

-

This compound

-

0.5N Alcoholic Potassium Hydroxide (KOH)

-

0.5N Hydrochloric Acid (HCl)

-

Phenolphthalein indicator

-

Round bottom flask with reflux condenser

-

Burette, pipette, conical flasks

-

Boiling water bath

Procedure:

-

Accurately weigh approximately 1 gram of this compound and transfer it to a round bottom flask.[6]

-

Add 30 ml of 0.5N alcoholic potassium hydroxide to the flask.[6]

-

Connect the flask to a reflux condenser and heat on a boiling water bath for 1 hour.[6]

-

Prepare a blank by refluxing 30 ml of 0.5N alcoholic KOH without the sample.[6]

-

After cooling to room temperature, titrate both the sample and the blank with 0.5N HCl using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.[6]

-

Calculate the saponification number (S) using the formula: S = (Blank Titer - Sample Titer) * Normality of HCl * 56.1 / Weight of Sample (g)

-

Determine the acid number (A) of lauric acid using a standard titration method.

-

Calculate the HLB value using the formula provided above.

Preparation of a Stable Water-in-Oil (W/O) Emulsion

This protocol outlines the preparation of a simple W/O emulsion using this compound as the primary emulsifier.

Table 2: Formulation of a W/O Emulsion

| Phase | Ingredient | Concentration (% w/w) |

| Oil Phase | Mineral Oil | 40.0 |

| This compound | 5.0 | |

| Water Phase | Purified Water | 54.5 |

| Preservative | 0.5 |

Equipment:

-

Beakers

-

Homogenizer or high-shear mixer

-

Water bath

Procedure:

-

Oil Phase Preparation: In a beaker, combine the mineral oil and this compound. Heat to 70-75°C in a water bath until all components are melted and uniform.[8]

-

Water Phase Preparation: In a separate beaker, dissolve the preservative in purified water and heat to 70-75°C.[8]

-

Emulsification: Slowly add the water phase to the oil phase while mixing with a homogenizer at high speed.[8]

-

Cooling: Continue homogenization for 5-10 minutes, then remove from the heat and continue gentle stirring until the emulsion cools to room temperature.

The experimental workflow for preparing a W/O emulsion is depicted below.

Stability Testing of the Emulsion

The stability of the prepared emulsion should be evaluated to ensure its shelf-life and performance.

Methods:

-

Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence over a period of time at different storage conditions (e.g., room temperature, 4°C, and 40°C).[5]

-

Microscopic Analysis: Use an optical microscope to observe the droplet size and distribution of the dispersed phase.[10] A uniform distribution of small droplets generally indicates a more stable emulsion. Changes in droplet size over time can be monitored to assess stability.[11]

-

Centrifugation Test: Centrifuge a sample of the emulsion at a specified speed and time (e.g., 3000 rpm for 30 minutes).[12] A stable emulsion should not show any phase separation after centrifugation.

-

Particle Size Analysis: Utilize techniques like dynamic light scattering (DLS) to obtain quantitative data on the droplet size distribution.[13] An increase in the average particle size over time is an indicator of emulsion instability.[11]

The following diagram illustrates a typical stability testing workflow.

Conclusion

This compound, with its HLB value of 8.6, is a highly effective and versatile non-ionic surfactant for the formulation of emulsions. Its primary role as a W/O emulsifier and its utility as a co-emulsifier in O/W systems make it an indispensable ingredient in the development of a wide range of pharmaceutical and cosmetic products. A thorough understanding of its properties and the application of systematic experimental protocols are essential for formulating stable and effective emulsions.

References

- 1. Polysorbate 20 | Ethoxylated sorbitan ester | Cosmetic Ingredients Guide [ci.guide]

- 2. scispace.com [scispace.com]

- 3. Water-In-Oil Pickering Emulsions Stabilized by Water-Insoluble Polyphenol Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Evaluation of a Stable Oil-in-Water Emulsion with High Ostrich Oil Concentration for Skincare Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulating O/W Emulsions with Plant-Based Actives: A Stability Challenge for an Effective Product [mdpi.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Polysorbate 20 - CD Formulation [formulationbio.com]

- 8. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]

- 9. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. schoolofnaturalskincare.com [schoolofnaturalskincare.com]

- 13. Reddit - The heart of the internet [reddit.com]

A Comprehensive Technical Guide to the Solubility of Sorbitan Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Sorbitan Laurate (also known as Sorbitan monolaurate or Span® 20) in a range of common organic solvents. This information is critical for the effective formulation and development of pharmaceuticals, cosmetics, and other products where this compound is used as a non-ionic surfactant, emulsifier, and stabilizer.

Introduction to this compound

This compound is a mixture of partial esters of sorbitol and its mono- and dianhydrides with lauric acid.[1] It is a versatile and widely used excipient in the pharmaceutical and cosmetic industries due to its emulsifying properties (HLB value of approximately 8.6), allowing for the formation of stable water-in-oil emulsions.[2][3] Understanding its solubility in various organic solvents is paramount for formulators to ensure product integrity, stability, and performance.

Solubility Profile of this compound

This compound is generally characterized as a lipophilic surfactant, demonstrating good solubility in many organic solvents.[2] While precise quantitative solubility data is not extensively published, a comprehensive review of technical data sheets and scientific literature provides a strong qualitative understanding of its solubility. The following table summarizes the known solubility of this compound in various organic solvents. It is important to note that solubility can be influenced by the specific grade of this compound, temperature, and the presence of impurities.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility |

| Alcohols | Methanol | Soluble[4] |

| Ethanol | Soluble[4] | |

| Isopropanol | Soluble | |

| Esters | Ethyl Acetate | Slightly Soluble[4] |

| Aromatic Hydrocarbons | Toluene | Soluble (above melting point)[4] |

| Ethers | Ethyl Ether | Soluble (above melting point)[4] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble (above melting point)[4] |

| Aliphatic Hydrocarbons | Petroleum Ether | Soluble (above melting point)[4] |

| Glycols | Ethylene Glycol | Soluble |

| Oils | Mineral Oil | Soluble |

| Cottonseed Oil | Soluble | |

| Other | 2-Ethoxyethanol | Soluble[4] |

| Aniline | Soluble (above melting point)[4] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This protocol is based on the principles of the static equilibrium method, which is a reliable approach for determining the saturation concentration of a solute in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Centrifuge

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or a UV-Vis Spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solute remains at equilibrium. b. Accurately pipette a known volume of the organic solvent into each vial. c. Securely seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be required to determine the optimal equilibration time.

-

Phase Separation: a. After equilibration, remove the vials from the shaker/water bath and allow them to stand undisturbed at the test temperature for a sufficient time to allow for the separation of the undissolved this compound. b. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining undissolved particles. c. Accurately dilute the filtered sample with the organic solvent to a concentration that falls within the linear range of the analytical method. d. Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

-

Quantification: a. Prepare a series of calibration standards of this compound in the same organic solvent. b. Generate a calibration curve by plotting the analytical response versus the concentration of the standards. c. Use the calibration curve to determine the concentration of this compound in the diluted sample. d. Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor, and express the result in appropriate units (e.g., g/100 mL or mg/mL).

OECD Guidelines: For regulatory submissions, it is advisable to follow the principles outlined in the OECD Guidelines for the Testing of Chemicals, specifically Test Guideline 105 for water solubility, and adapt the methodology for organic solvents.[5][6]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the solubility of this compound.

Caption: Workflow for Experimental Solubility Determination.

Caption: Decision Tree for Solvent Selection in Formulation.

Conclusion

This compound exhibits broad solubility in a variety of organic solvents, a characteristic that underpins its utility in diverse formulations. While quantitative data remains sparse, the qualitative information compiled in this guide provides a solid foundation for solvent selection. For precise formulation work, it is imperative that researchers and drug development professionals conduct their own solubility studies using a robust experimental protocol, such as the one outlined herein. This will ensure the development of stable, effective, and high-quality products.

References

A Technical Guide to Sorbitan Laurate: The Lipophilic Emulsifier in Advanced Formulations

Abstract

Sorbitan laurate, a non-ionic surfactant derived from natural and synthetic sources, serves as a critical lipophilic emulsifier and stabilizer in a multitude of formulations across the pharmaceutical, cosmetic, and food industries.[1][2] Known commercially as Span® 20, its efficacy is rooted in its amphiphilic molecular structure, which enables the formation of stable water-in-oil (W/O) emulsions.[3][4][5] This technical guide provides an in-depth analysis of this compound's physicochemical properties, its mechanism of action as an emulsifier, detailed experimental protocols for its application, and its regulatory standing. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile excipient for robust and effective product formulation.

Introduction to this compound (Span® 20)

Emulsifiers are indispensable components in formulation science, allowing for the creation of homogenous and stable mixtures from immiscible liquids like oil and water.[6] Among the various classes of emulsifiers, sorbitan esters are widely utilized for their broad range of hydrophilic-lipophilic balance (HLB) values and excellent safety profiles.[7]

Chemical Structure and Synthesis

This compound is a mixture of partial esters formed by the reaction of sorbitol and its anhydrides (sorbitan and isosorbide) with lauric acid, a saturated fatty acid.[4][7][8] The core structure consists of a hydrophilic sorbitan head and a lipophilic lauric acid tail, which imparts its surface-active properties.[2][9] This dual nature allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating emulsification.[5][6]

The synthesis process involves the esterification of sorbitol with lauric acid.[3][8] Sorbitol, a sugar alcohol, is first dehydrated to form its cyclic ether, sorbitan, which is then reacted with lauric acid to produce the final monoester.[8][10]

Physicochemical Properties

The functional role of this compound in formulations is dictated by its distinct physicochemical properties. Its low HLB value confirms its lipophilic (oil-loving) character, making it an effective emulsifier for W/O systems.[2][3] The Critical Micelle Concentration (CMC) indicates the concentration at which surfactant molecules begin to form micelles, a key parameter in detergency and solubilization.[11][12]

A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| INCI Name | This compound | [6][9] |

| Common Name / Synonym | Span® 20, Sorbitan Monolaurate | [3] |

| Molecular Formula | C₁₈H₃₄O₆ | [3][4][8] |

| Molecular Weight | 346.46 g/mol | [4] |

| HLB Value | 8.6 | [3][10][13] |

| Critical Micelle Conc. (CMC) | 7.216 × 10⁻⁴ mol/L | |

| Appearance | Yellow to amber viscous liquid or soft paste | [3][14] |

| Acid Value | ≤ 7.0 mg KOH/g | [3] |

| Saponification Value | 155 - 170 mg KOH/g | [3] |

| Hydroxyl Value | 330 - 360 mg KOH/g | [3] |

| Solubility | Soluble in mineral oil, isopropanol, and other organic solvents; dispersible in water. | [2][3][10] |

Mechanism of Action as a Lipophilic Emulsifier

This compound's primary function is to form and stabilize emulsions, particularly of the water-in-oil (W/O) type.[3] Its molecular structure is key to this function.

-

Interfacial Tension Reduction : The amphiphilic molecule migrates to the interface between the oil and water phases. The lipophilic lauric acid tail orients itself into the oil phase, while the hydrophilic sorbitan head orients into the water phase. This alignment disrupts the cohesive forces between molecules of the same phase, thereby lowering the interfacial tension and reducing the energy required to form an emulsion.[5][6]

-

Formation of a Stabilizing Film : The adsorbed layer of this compound molecules at the droplet interface creates a physical barrier that prevents the dispersed water droplets from coalescing, which enhances the overall stability of the emulsion.[15]

While primarily a W/O emulsifier, this compound is often used in combination with a high-HLB, hydrophilic emulsifier (such as Polysorbate 20) to create stable oil-in-water (O/W) emulsions.[10][16] In such systems, the two emulsifiers pack more efficiently at the interface, providing enhanced stability.

Caption: Molecular orientation of this compound at the oil-water interface.

Applications in Pharmaceutical and Drug Development

This compound is a widely used excipient in the pharmaceutical industry, valued for its stabilizing properties and safety.[2][5]

-

Topical Formulations : It is a key ingredient in dermatological products, including creams, lotions, and ointments.[1][17] As a W/O emulsifier, it helps create formulations with an occlusive barrier on the skin, which can enhance hydration and protect against moisture loss.[18]

-

API Delivery : For active pharmaceutical ingredients (APIs) that are poorly soluble in water, this compound can act as a solubilizing agent, improving their dispersion within a formulation and potentially enhancing their bioavailability.[5]

-

Emulsion Stabilization : It prevents the separation of phases in liquid formulations, ensuring a consistent and uniform dosage of the API throughout the product's shelf life.[5]

Experimental Protocols

Protocol for Preparation of a Water-in-Oil (W/O) Emulsion

This protocol outlines a standard laboratory procedure for creating a stable W/O emulsion using this compound.

-

Phase Preparation :

-

Oil Phase : In a suitable vessel, combine this compound (typically 0.5-5% w/w) with the lipid components (e.g., mineral oil, isopropyl palmitate) and any other oil-soluble ingredients.[2] Heat the mixture to 70-75°C with gentle stirring until all components are melted and uniformly mixed.

-

Aqueous Phase : In a separate vessel, combine water and all water-soluble components (e.g., glycerin, preservatives, salts). Heat this phase to 70-75°C with stirring until all solids are dissolved.

-

-

Emulsification :

-

Slowly add the aqueous phase to the oil phase in a drop-wise manner.[18] This step is critical and must be performed under continuous high-shear mixing (e.g., using a rotor-stator homogenizer).

-

Maintain the temperature at 70-75°C during the addition to ensure low viscosity for proper mixing.

-

-

Homogenization and Cooling :

-

Once all of the aqueous phase has been added, continue homogenization for an additional 5-10 minutes to ensure the formation of fine, uniformly dispersed water droplets.

-

Remove the emulsion from the heat source and continue to stir gently with a propeller mixer as it cools to room temperature. This prevents shock and potential phase separation during cooling.

-

Add any temperature-sensitive ingredients, such as fragrances or certain APIs, when the emulsion has cooled to below 40°C.[18]

-

Caption: Experimental workflow for preparing a Water-in-Oil (W/O) emulsion.

Protocol for Emulsion Stability Assessment

Assessing the stability of the prepared emulsion is crucial to predict its shelf life and performance.

-

Macroscopic Observation : Visually inspect the emulsion for any signs of instability, such as creaming (upward movement of dispersed droplets), sedimentation, or phase separation (coalescence) over a set period (e.g., 24 hours, 7 days, 30 days) at various storage conditions (e.g., room temperature, 4°C, 40°C).

-

Microscopic Analysis :

-

Place a small drop of the emulsion on a microscope slide.

-

Observe under a light microscope to assess the droplet size, distribution, and uniformity.

-

Significant increases in average droplet size over time indicate coalescence and instability.

-

-

Centrifugation Test :

-

Place a sample of the emulsion in a centrifuge tube.

-

Centrifuge at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

-

A stable emulsion will show no signs of phase separation after centrifugation. This is an accelerated stability test.

-

Regulatory and Safety Profile

This compound is widely regarded as a safe and non-toxic ingredient for its intended applications.

-

Regulatory Approval : It is approved for use as a food additive by the U.S. Food and Drug Administration (FDA) and is designated with the E number E493 in Europe.[2][4][7] It is also compliant with major regulatory standards for pharmaceutical and cosmetic use globally.[1]

-

Safety Assessment : The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the scientific data for this compound and concluded that it is safe as a cosmetic ingredient in the present practices of use and concentration.[7] Studies have shown it to be a mild skin irritant at high concentrations (>5%) but generally non-sensitizing.[3][7][19] Carcinogenicity studies for this compound were found to be negative.[7]

Conclusion

This compound (Span® 20) is a cornerstone lipophilic emulsifier essential for the formulation of stable water-in-oil emulsions. Its well-characterized physicochemical properties, particularly its HLB value of 8.6, combined with a strong safety and regulatory profile, make it an invaluable tool for scientists and professionals in drug development and cosmetics. A thorough understanding of its mechanism and proper application in experimental protocols, as outlined in this guide, enables the creation of sophisticated, stable, and effective formulations.

References

- 1. polykem-intl.com [polykem-intl.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. Sorbitan Monolaurate Span 20 | this compound | 1338-39-2 | E 493 - HUANA [huanachemical.com]

- 4. Sorbitan monolaurate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. specialchem.com [specialchem.com]

- 9. This compound (Explained + Products) [incidecoder.com]

- 10. This compound | Cosmetic Ingredients Guide [ci.guide]

- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 12. biolinscientific.com [biolinscientific.com]

- 13. HLB Systems [pharmcal.tripod.com]

- 14. farmoganic.com [farmoganic.com]

- 15. researchgate.net [researchgate.net]

- 16. Polysorbate 20 | Ethoxylated sorbitan ester | Cosmetic Ingredients Guide [ci.guide]

- 17. pharmaoffer.com [pharmaoffer.com]

- 18. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]

- 19. paulaschoice-eu.com [paulaschoice-eu.com]

Biocompatibility and Biodegradability of Sorbitan Laurate for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sorbitan laurate, a non-ionic surfactant derived from the esterification of sorbitol with lauric acid, is widely utilized in pharmaceutical, cosmetic, and food industries as an emulsifier, stabilizer, and wetting agent.[1] Its application in in vivo studies and drug delivery systems necessitates a thorough understanding of its biocompatibility and biodegradability. This technical guide provides a comprehensive overview of the available scientific data on these critical parameters. The information presented herein, including toxicological data, biodegradation profiles, and detailed experimental methodologies, is intended to support researchers and drug development professionals in the safe and effective use of this compound in pre-clinical and clinical research. Overall, this compound exhibits a favorable safety profile, characterized by low acute toxicity, and is considered readily biodegradable.

Biocompatibility Profile

The biocompatibility of this compound has been evaluated through numerous toxicological studies, which are summarized below. These studies indicate a low order of toxicity and irritation potential.

Acute and Repeated-Dose Toxicity

This compound demonstrates low acute oral toxicity. In subchronic feeding experiments across various species, including chickens, rats, monkeys, and hamsters, no toxic effects were observed when the ester concentration in the feed was below 10%.[2] However, at a concentration of 10%, adverse effects such as growth depression, decreased organ weights, and gastrointestinal irritation have been noted.[3] Chronic feeding studies in rats showed no adverse effects at a 5% dietary concentration over a two-year period.[2]

Table 1: Summary of Acute and Repeated-Dose Toxicity Data for this compound and Related Esters

| Test Type | Species | Route of Administration | Results | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 33,600 mg/kg | [4] |

| Acute Inhalation (LC50) | Rat | Inhalation (4-hour) | ≥5 mg/L | [2] |

| Repeated Dose Toxicity | Rat | Oral (2-year study) | No-Observable-Adverse-Effect-Level (NOAEL) at 5% dietary concentration | [2] |

| Repeated Dose Toxicity | Various | Oral | No toxic effects below 10% concentration in feed | [2] |

Irritation and Sensitization

This compound is generally considered to be a minimal to mild skin irritant.[2][5] Animal studies on rabbits have shown that it can cause dose-dependent erythema and edema.[2] Ocular irritation studies in rabbits indicated that a 30% solution of this compound was not an irritant.[2] Human patch tests have shown a low incidence of irritation and sensitization.[2][6]

Table 2: Summary of Irritation and Sensitization Data for this compound

| Test Type | Species | Concentration | Results | Reference |

| Skin Irritation | Rabbit | Undiluted | Mildly irritating | [2] |

| Ocular Irritation | Rabbit | 30% | Non-irritating | [2] |

| Skin Sensitization | Human | - | Non-sensitizer in prophetic patch test | [2][6] |

Genotoxicity and Carcinogenicity

This compound was found to be non-mutagenic in the Ames test, both with and without metabolic activation.[2] It also did not induce chromosomal aberrations in peripheral human lymphocytes.[2] While one study reported this compound as a co-carcinogen in a mouse skin painting study, the Cosmetic Ingredient Review (CIR) Expert Panel concluded that due to high exposure levels and lack of a dose-response, there was not a cocarcinogenesis risk with the use of this ingredient in cosmetic formulations.[5][7]

Biodegradability Profile

This compound is considered to be readily biodegradable, meaning it is expected to be substantially degraded by microorganisms in the environment.[8] The primary mechanism of degradation is the hydrolysis of the ester bond, followed by the aerobic degradation of the resulting sorbitan and lauric acid components.

Aerobic Biodegradation

Table 3: Biodegradability Classification of this compound

| Test Guideline | Classification | Degradation Principle |

| OECD 301 Series | Readily Biodegradable | Measures the extent of ultimate biodegradation (mineralization to CO2, water, and biomass) under aerobic conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biocompatibility and biodegradability of this compound.

In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This test evaluates the potential of a substance to cause damage to living cells.

Objective: To determine the in vitro cytotoxicity of this compound using a quantitative method such as the MTT assay.

Methodology:

-

Cell Culture: Mouse fibroblast L929 cells (or another suitable mammalian cell line) are cultured in a suitable medium (e.g., MEM with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.[11][12]

-

Test Article Preparation: A stock solution of this compound is prepared in the cell culture medium. A series of dilutions are then made to obtain the desired test concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a density that will ensure they are in the exponential growth phase at the time of testing and will not be confluent at the end of the assay.

-

Exposure: The culture medium is replaced with the different concentrations of the this compound test solutions. Positive (e.g., ZDEC) and negative (e.g., high-density polyethylene extract) controls are run in parallel.[11]

-

Incubation: The cells are incubated with the test and control articles for a specified period, typically 24 hours.[11]

-

MTT Assay:

-

After incubation, the test solutions are removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals.

-

-

Data Analysis: The absorbance of the resulting colored solution is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the negative control. The IC50 value (the concentration that causes a 50% reduction in cell viability) is determined. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[12]

Hemolysis Assay

This assay assesses the potential of a substance to damage red blood cells.

Objective: To determine the hemolytic potential of this compound.

Methodology:

-

Blood Collection and Preparation: Fresh whole blood is obtained from a suitable species (e.g., human, rabbit) and collected in tubes containing an anticoagulant. The red blood cells (RBCs) are isolated by centrifugation and washed multiple times with a buffered saline solution (e.g., PBS). The washed RBCs are then resuspended in the buffer to a specific concentration (e.g., 2%).

-

Test Article Preparation: A series of concentrations of this compound are prepared in the same buffered saline solution.

-

Exposure: The RBC suspension is mixed with the different concentrations of the this compound solutions. A positive control (e.g., Triton X-100 or distilled water to induce 100% hemolysis) and a negative control (buffered saline) are included.[13]

-

Incubation: The mixtures are incubated at 37°C for a defined period (e.g., 1-4 hours).[13]

-

Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

-

Data Analysis: The supernatant, containing any released hemoglobin, is transferred to a 96-well plate. The absorbance of the supernatant is measured at a wavelength specific for hemoglobin (e.g., 541 nm).[14] The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100.[15]

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test determines the ultimate aerobic biodegradability of a substance.

Objective: To assess the ready biodegradability of this compound by measuring oxygen consumption.

Methodology:

-

Test Setup: The test is conducted in closed respirometer bottles containing a defined mineral medium, a microbial inoculum (typically activated sludge from a wastewater treatment plant), and the test substance (this compound).[16]

-

Controls:

-

Blank Control: Contains only the inoculum and mineral medium to measure endogenous respiration.

-

Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate or aniline) to verify the activity of the inoculum.[10]

-

Toxicity Control: Contains both the test substance and the reference substance to check for inhibitory effects of the test substance on the microorganisms.[17]

-

-

Incubation: The bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days with continuous stirring.

-

Measurement: The consumption of oxygen is measured over the 28-day period using a manometer or a pressure transducer. The carbon dioxide produced is absorbed by a potassium hydroxide solution within the sealed bottle.

-

Data Analysis: The amount of oxygen consumed by the microorganisms in the degradation of the test substance is calculated by subtracting the oxygen consumption of the blank control from that of the test vessels. The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.[10]

Visualization of Key Pathways and Workflows

Metabolic Pathway of this compound

The primary metabolic pathway for this compound in vivo involves enzymatic hydrolysis of the ester bond, followed by the metabolism of its constituent parts, sorbitan and lauric acid, through well-established biochemical pathways.

Caption: Metabolic fate of this compound following in vivo administration.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates the key steps involved in assessing the cytotoxicity of this compound according to the ISO 10993-5 standard.

Caption: Workflow for the quantitative in vitro cytotoxicity assessment.

Logical Relationship in Biodegradability Assessment

This diagram outlines the decision-making process based on the results of a ready biodegradability test like the OECD 301F.

Caption: Decision tree for ready biodegradability classification.

Conclusion

The available data strongly support the biocompatibility of this compound for in vivo applications, demonstrating low toxicity and minimal irritation potential at typical usage concentrations. Furthermore, its classification as a readily biodegradable substance indicates a low potential for environmental persistence. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own assessments and ensure regulatory compliance. As with any excipient, it is crucial for researchers to consider the specific concentration and route of administration in their experimental design to ensure the safety and validity of their in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. cir-safety.org [cir-safety.org]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Final report on the safety assessment of sorbitan caprylate, sorbitan cocoate, sorbitan diisostearate, sorbitan dioleate, sorbitan distearate, sorbitan isostearate, sorbitan olivate, sorbitan sesquiisostearate, sorbitan sesquistearate, and sorbitan triisostearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. seleon.com [seleon.com]

- 9. contractlaboratory.com [contractlaboratory.com]

- 10. oecd.org [oecd.org]

- 11. Cytotoxicity Testing — ISO 10993–5 | Medistri SA [medistri.swiss]

- 12. blog.johner-institute.com [blog.johner-institute.com]

- 13. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hemolysis Assay [protocols.io]

- 15. thno.org [thno.org]

- 16. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. petroleumhpv.org [petroleumhpv.org]

Methodological & Application

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with Sorbitan Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan laurate, a non-ionic surfactant derived from the esterification of sorbitol with lauric acid, is a versatile and widely used emulsifier in the pharmaceutical, cosmetic, and food industries.[1][2] Its mildness, biocompatibility, and favorable safety profile make it an excellent choice for a variety of formulations, including creams, lotions, and other topical preparations.[2][3] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 8.6, this compound is particularly effective as a co-emulsifier in the formulation of stable oil-in-water (O/W) emulsions, often used in conjunction with a high HLB emulsifier such as Polysorbate 20 or Polysorbate 80.[1] This combination allows for the formation of a stable interfacial film around oil droplets, preventing coalescence and ensuring long-term product stability.

These application notes provide detailed protocols for the formulation and characterization of stable O/W emulsions using this compound. The information is intended to guide researchers and formulation scientists in developing robust and effective emulsion-based delivery systems.

Key Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| INCI Name | This compound | [1] |

| Synonyms | Span® 20, Sorbitan monolaurate | [2] |

| Chemical Formula | C18H34O6 | [3] |

| Appearance | Pale yellow to amber viscous liquid | [1] |

| HLB Value | 8.6 | [1] |

| Solubility | Soluble in many oils and organic solvents; insoluble in water | [1] |

| Primary Function | Emulsifier, stabilizer, dispersant, wetting agent | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Emulsion

This protocol outlines the preparation of a model O/W emulsion using this compound as a co-emulsifier with Polysorbate 80.

Materials:

-

Oil Phase:

-

Mineral Oil (or other suitable oil)

-

This compound (Span® 20)

-

-

Aqueous Phase:

-

Deionized Water

-

Polysorbate 80 (Tween® 80)

-

Preservative (e.g., Phenoxyethanol)

-

-

Equipment:

-

Beakers

-

Homogenizer (e.g., rotor-stator or high-pressure homogenizer)

-

Magnetic stirrer with hotplate

-

Water bath

-

Calibrated balance

-

Methodology:

-

Phase Preparation:

-

Aqueous Phase: In a beaker, combine the deionized water, Polysorbate 80, and the preservative. Heat the mixture to 70-75°C while stirring gently with a magnetic stirrer until all components are fully dissolved.

-

Oil Phase: In a separate beaker, combine the mineral oil and this compound. Heat the oil phase to 70-75°C in a water bath while stirring until a homogenous solution is formed.

-

-

Emulsification:

-

Slowly add the hot oil phase to the hot aqueous phase while mixing at a moderate speed with the homogenizer.

-

Once all the oil phase has been added, increase the homogenization speed to a high setting (e.g., 5,000-10,000 rpm for a rotor-stator homogenizer) and continue to homogenize for 5-10 minutes. The exact speed and time will depend on the specific equipment and desired droplet size.

-

-

Cooling:

-

After homogenization, remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools down to room temperature. Rapid cooling should be avoided as it can affect emulsion stability.

-

-

Final Adjustments:

-

Once the emulsion has cooled, the pH can be measured and adjusted if necessary. Other temperature-sensitive ingredients, such as active pharmaceutical ingredients (APIs) or fragrances, can be added at this stage with gentle mixing.

-

dot

Caption: Workflow for the preparation of a stable oil-in-water emulsion.

Protocol 2: Characterization of Emulsion Stability

The stability of the prepared emulsion should be assessed using various analytical techniques.

1. Macroscopic Observation:

-

Method: Visually inspect the emulsion samples stored at different temperatures (e.g., 4°C, 25°C, and 40°C) over a period of time (e.g., 1, 7, 14, and 30 days).

-

Evaluation: Look for any signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement of dispersed droplets), coalescence (merging of droplets), or phase separation.

2. Creaming Index (CI) Measurement:

-

Method: Place a known volume of the emulsion in a graduated cylinder and store it at a specific temperature. At predetermined time intervals, measure the height of the serum layer (Hs) that separates at the bottom and the total height of the emulsion (Ht).

-

Calculation: The creaming index is calculated using the following formula: CI (%) = (Hs / Ht) x 100

-

Interpretation: A lower creaming index indicates higher emulsion stability.

3. Particle Size and Polydispersity Index (PDI) Analysis:

-

Method: Use a dynamic light scattering (DLS) instrument to measure the mean droplet size (Z-average) and the PDI of the emulsion. The sample should be appropriately diluted with deionized water before measurement to avoid multiple scattering effects.

-

Interpretation: A smaller droplet size and a lower PDI (typically < 0.3) are indicative of a more stable emulsion with a narrow size distribution.

4. Zeta Potential Measurement:

-

Method: Measure the electrophoretic mobility of the oil droplets using a zeta potential analyzer. The sample should be diluted with deionized water for this measurement.

-

Interpretation: The zeta potential provides an indication of the electrostatic repulsion between droplets. A higher absolute zeta potential value (generally > |30| mV) suggests greater stability due to strong repulsive forces that prevent droplet aggregation.

dot

Caption: Workflow for the characterization of oil-in-water emulsion stability.

Quantitative Data Summary

The following tables provide representative data for an oil-in-water emulsion formulated with this compound and a polysorbate co-emulsifier. Note: This data is illustrative and may vary depending on the specific formulation, ingredients, and processing conditions.

Table 1: Formulation Composition

| Phase | Ingredient | Concentration (% w/w) |

| Oil Phase | Ostrich Oil | 20.0 |

| This compound (Span® 20) | 15.0 (as part of a blend) | |

| Aqueous Phase | Polysorbate 80 (Tween® 80) | (as part of a blend) |

| Deionized Water | q.s. to 100 |

Table 2: Physicochemical Properties of the Optimized Emulsion

| Parameter | Value |

| Mean Droplet Size (μm) | 5.01 ± 0.43 |

| Zeta Potential (mV) | -32.22 |

| Creaming Index (%) after 24h | 0.00 |

Data adapted from a study on ostrich oil emulsions.

Table 3: Stability of the Emulsion under Different Storage Conditions (Hypothetical Data for Illustration)

| Storage Condition | Time (Days) | Mean Droplet Size (nm) | Zeta Potential (mV) | Creaming Index (%) |

| 4°C | 1 | 250 | -35.2 | 0 |

| 30 | 255 | -34.8 | 0 | |

| 90 | 260 | -34.5 | < 1 | |

| 25°C | 1 | 252 | -35.0 | 0 |

| 30 | 265 | -33.7 | < 1 | |

| 90 | 280 | -32.1 | 1.5 | |

| 40°C | 1 | 258 | -34.5 | 0 |

| 30 | 290 | -30.5 | 2.0 | |

| 90 | 350 | -28.0 | 3.5 |

Mechanism of Emulsion Stabilization

This compound, in combination with a high HLB emulsifier like Polysorbate 80, stabilizes oil-in-water emulsions through a synergistic mechanism.

-

Reduction of Interfacial Tension: Both surfactants adsorb at the oil-water interface, reducing the interfacial tension and facilitating the formation of small oil droplets during homogenization.

-

Formation of a Stable Interfacial Film: this compound, being more lipophilic, anchors itself more strongly in the oil phase, while the hydrophilic Polysorbate 80 extends its polyoxyethylene chains into the aqueous phase. This creates a packed, mixed-surfactant film at the interface.

-

Steric Hindrance: The bulky polyoxyethylene chains of Polysorbate 80 create a steric barrier around the oil droplets, physically preventing them from getting close enough to coalesce.

-

Improved Emulsion Viscosity: The interaction between the emulsifiers at the interface can also contribute to an increase in the viscosity of the continuous phase, which slows down the movement of the oil droplets and further enhances stability.

dot

Caption: Mechanism of O/W emulsion stabilization by a this compound and Polysorbate blend.

Conclusion

This compound is a highly effective and versatile co-emulsifier for the formulation of stable oil-in-water emulsions. By carefully selecting the co-emulsifier (such as a polysorbate) and optimizing the formulation and processing parameters, researchers and drug development professionals can create robust and reliable emulsion-based products for a wide range of applications. The protocols and information provided in these application notes serve as a comprehensive guide to initiate and advance the development of such formulations. It is always recommended to perform thorough stability testing to ensure the long-term performance and quality of the final product.

References

Application Notes and Protocols for Preparing Water-in-Oil Emulsions with Sorbitan Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbitan laurate, also known as Sorbitan monolaurate or Span 20, is a non-ionic surfactant widely utilized as an emulsifying agent in the pharmaceutical, cosmetic, and food industries.[1] It is derived from the esterification of sorbitol with lauric acid.[2][3] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 8.6, this compound is positioned at the higher end for water-in-oil (w/o) emulsifiers, making it suitable for creating stable w/o emulsions, particularly when used with more polar oils or in combination with a lower HLB co-emulsifier.[2][3] These emulsions are valuable for topical drug delivery, as they can enhance skin hydration and provide a protective barrier.

This document provides a detailed protocol for the preparation and characterization of water-in-oil emulsions stabilized by this compound.

Principle of Water-in-Oil Emulsification

A water-in-oil (w/o) emulsion consists of finely dispersed water droplets within a continuous oil phase. The stability of such a system is achieved by using a lipophilic (oil-soluble) surfactant, like this compound, which orients itself at the oil-water interface. The hydrophilic head of the surfactant molecule resides in the water droplet, while the lipophilic tail remains in the oil phase, creating a protective film that prevents the coalescence of the water droplets. For stable w/o emulsions, it is often beneficial to use a combination of emulsifiers and to incorporate stabilizers that increase the viscosity of the oil phase.

Experimental Protocols

Materials and Equipment

Materials:

-

This compound (Span 20)

-

Co-emulsifier (e.g., Polyglycerol Polyricinoleate - PGPR)

-

Oil phase (e.g., mineral oil, sunflower oil, isopropyl myristate)

-

Aqueous phase (e.g., deionized water, phosphate-buffered saline)

-

Optional: Viscosity modifier (e.g., beeswax, cetyl alcohol)

-

Optional: Active Pharmaceutical Ingredient (API)

Equipment:

-

Homogenizer (high-shear mixer)

-

Magnetic stirrer and stir bars

-

Beakers and graduated cylinders

-

Water bath or heating mantle

-

Microscope with a camera

-

Particle size analyzer

-

Viscometer

Preparation of Water-in-Oil Emulsion

This protocol describes the preparation of a w/o emulsion using a blend of this compound (Span 20) and PGPR, based on methodologies for creating stable w/o emulsions.

-

Preparation of the Oil Phase:

-

Weigh the required amounts of the oil phase, this compound, and the co-emulsifier (PGPR) into a beaker.

-

If a viscosity modifier is used, add it to the oil phase.

-

Heat the oil phase to 60-70°C while stirring with a magnetic stirrer until all components are completely dissolved and the mixture is uniform.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, weigh the required amount of the aqueous phase.

-

If the formulation includes a water-soluble active ingredient, dissolve it in the aqueous phase at this stage.

-

Heat the aqueous phase to the same temperature as the oil phase (60-70°C).

-

-

Emulsification:

-

Slowly add the heated aqueous phase to the heated oil phase while continuously stirring the oil phase with a high-shear homogenizer at a moderate speed.

-